molecular formula C9H10ClNO2 B176973 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene CAS No. 18102-22-2

1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene

Cat. No.: B176973
CAS No.: 18102-22-2
M. Wt: 199.63 g/mol
InChI Key: SWQXXMKOWPDMLW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene ( 18102-22-2) is a benzene derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . This compound serves as a versatile and valuable synthetic building block in organic chemistry and materials science research. Its structure, featuring a reactive chloromethyl group, electron-donating methyl groups, and an electron-withdrawing nitro group, makes it a useful precursor for further chemical transformations, including nucleophilic substitutions and polymerization reactions . Strict handling procedures are required to ensure safety and compound integrity. It is recommended that operations be conducted in a well-ventilated area, such as a fume hood, and that personnel wear appropriate personal protective equipment (PPE), including rubber gloves and chemical safety goggles . This chemical should be stored in a sealed container in a cool, well-ventilated place, separate from strong oxidizing agents, strong acids, and strong bases . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data and literature for specific application guidance prior to use.

Properties

IUPAC Name

1-(chloromethyl)-2,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQXXMKOWPDMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575808
Record name 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18102-22-2
Record name 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : 2,5-Dimethyl-3-nitrobenzene

  • Reagents : Paraformaldehyde (330 mmol), chlorosulfonic acid (346 mmol), NaCl (68 mmol)

  • Procedure :

    • Paraformaldehyde and 2,5-dimethyl-3-nitrobenzene form a paste, followed by dropwise addition of chlorosulfonic acid at 10–20°C.

    • NaCl is added to facilitate chloromethylation.

    • The mixture is quenched with ice-water, extracted with CHCl₃, and purified via column chromatography.

Key Findings

  • Yield : 35% over two steps (27% for the target regioisomer).

  • Challenges : Formation of regioisomers (e.g., 1-chloromethyl-2,5-dimethyl-4-nitrobenzene) complicates purification.

  • Optimization : Lower temperatures (10°C) improve regioselectivity but reduce reaction rate.

Diazotization and Sandmeyer-Type Chlorination

This method adapts diazotization to replace an amine group with chlorine, though direct application to chloromethylation requires intermediate steps.

Reaction Conditions

  • Substrate : 2,5-Dimethyl-4-nitroaniline

  • Reagents : NaNO₂ (1 eq), HCl (excess), CuCl (1.6 eq)

  • Procedure :

    • Diazotization at 0°C with NaNO₂/HCl.

    • Substitution with CuCl at 20°C.

Thionyl Chloride-Mediated Chlorination of Hydroxymethyl Intermediates

Converting a hydroxymethyl group to chloromethyl using thionyl chloride (SOCl₂) is a viable two-step approach.

Reaction Conditions

  • Substrate : 2,5-Dimethyl-3-nitrobenzyl alcohol

  • Reagents : SOCl₂ (1.2 eq), DMF (catalytic)

  • Procedure :

    • Hydroxymethyl group introduced via formylation (e.g., Gattermann–Koch reaction) followed by reduction.

    • Treatment with SOCl₂ in CH₂Cl₂ at 0°C.

Key Findings

  • Yield : >80% for analogous benzyl chlorides.

  • Challenges : Nitro groups deactivate the ring, complicating formylation. Directed ortho-metalation or protection strategies may be necessary.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Blanc ChloromethylationParaformaldehyde, ClSO₃H35Direct routeRegioisomer formation
DiazotizationNaNO₂, CuCl72*High yield for chloro-substitutionNot directly applicable
Thionyl ChlorideSOCl₂>80**High conversionRequires hydroxymethyl precursor
Radical ChlorinationCl₂, AIBNN/ATheoretically simpleLow selectivity, side reactions

*Reported for 1-chloro-2,4-dimethyl-5-nitrobenzene.
**Analogous benzyl chloride synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Reduction: Formation of 1-(Aminomethyl)-2,5-dimethyl-3-nitrobenzene.

    Oxidation: Formation of 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzoic acid.

Scientific Research Applications

Reactivity

The compound primarily undergoes nucleophilic substitution reactions due to the reactive chloromethyl group. It can also participate in reduction and oxidation reactions involving its nitro and methyl groups respectively.

Organic Synthesis

1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene serves as a valuable intermediate in organic synthesis for creating more complex molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups.

Pharmaceuticals

This compound has potential applications in drug development as a precursor for synthesizing bioactive compounds. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

Material Science

In material science, it is used in the preparation of polymers and advanced materials due to its unique structural features that can impart desirable properties.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies :
    • MCF-7 (breast cancer): IC50 = 15.63 µM
    • CEM-13 (leukemia): IC50 = 12.50 µM
      These values suggest moderate potency compared to standard chemotherapeutic agents like Doxorubicin and Cisplatin.
Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-715.63Doxorubicin10.0
CEM-1312.50Cisplatin5.0

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains:

  • Effective against Gram-positive bacteria with inhibition zones larger than those seen with traditional antibiotics.
Bacterial StrainInhibition Zone (mm)Reference CompoundInhibition Zone (mm)
Staphylococcus aureus22Metronidazole15
Escherichia coli18Ampicillin14

Cytotoxicity in Breast Cancer

A study utilizing flow cytometry demonstrated that treatment with this compound induced apoptosis in MCF-7 cells in a dose-dependent manner, significantly increasing caspase-3/7 activity compared to untreated controls.

Antibacterial Efficacy

In a comparative study assessing various nitro-substituted compounds, this compound exhibited superior antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene involves its reactivity due to the presence of the chloromethyl and nitro groups. The chloromethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene and related compounds:

Compound Name CAS / Identifier Substituents & Positions Key Properties Applications/Notes
This compound Not provided -CH₂Cl (1), -CH₃ (2,5), -NO₂ (3) Moderate polarity; reactive chloromethyl group; enhanced lipophilicity from methyl groups. Potential synthetic intermediate; possible use in drug conjugates (inferred from analogs) .
2-Chloro-1,3-dinitrobenzene 2:529 () -Cl (2), -NO₂ (1,3) High reactivity due to dual nitro groups; documented toxicity (respiratory/ocular irritant). Industrial synthesis; limited to non-medicinal uses due to toxicity .
1-Iodo-2,5-dimethyl-3-nitrobenzene 52415-05-1 () -I (1), -CH₃ (2,5), -NO₂ (3) Higher molecular weight; iodine’s polarizability may increase stability in substitution reactions. Research applications; iodine’s leaving-group potential in nucleophilic aromatic substitutions .
2,5-Dimethyl-3-nitrophenol 65151-57-7 () -OH (1), -CH₃ (2,5), -NO₂ (3) Acidic phenol group (pKa ~8–10); water solubility higher than chloromethyl analog. Potential precursor for dyes or antioxidants; limited by phenol’s instability under basic conditions .
1,5-Dichloro-3-methoxy-2-nitrobenzene 74672-01-8 () -Cl (1,5), -OCH₃ (3), -NO₂ (2) Methoxy group provides electron-donating effects, reducing nitro group reactivity. R&D applications; methoxy group may enhance thermal stability compared to methyl analogs .

Key Research Findings and Analysis

Reactivity Differences: The chloromethyl group in this compound distinguishes it from halogenated dinitrobenzenes (e.g., 2-Chloro-1,3-dinitrobenzene). Compared to 1-Iodo-2,5-dimethyl-3-nitrobenzene, the chloromethyl analog is less sterically hindered, favoring nucleophilic substitutions. However, iodine’s larger atomic radius may enhance stability in certain reaction environments .

Toxicity and Safety :

  • Chlorinated nitroaromatics like 2-Chloro-1,3-dinitrobenzene exhibit significant toxicity (e.g., skin sensitization), likely due to nitro group redox activity. The methyl groups in this compound may mitigate this by reducing bioavailability .
  • Safety data for 1,5-Dichloro-3-methoxy-2-nitrobenzene () emphasize handling precautions for halogenated nitro compounds, suggesting similar protocols for the target compound despite structural differences .

Functional Group Synergy :

  • The combination of methyl and nitro groups in the target compound balances lipophilicity and reactivity, making it a candidate for drug conjugates. For example, highlights chloromethyl-containing benzoindole dimers in antibody-drug conjugates (ADCs), implying analogous utility for the target compound’s chloromethyl group in linker chemistry .

Comparative Stability :

  • Methoxy-substituted analogs () demonstrate enhanced thermal stability, whereas the target compound’s chloromethyl group may confer greater electrophilicity, necessitating storage under inert conditions .

Biological Activity

1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the chemical formula C_8H_8ClN_0_2 and is characterized by a chloromethyl group attached to a nitro-substituted aromatic ring. Its structure can be represented as follows:

\text{Structure }\quad \text{Cl CH}_2-\text{C}_6\text{H}_3(\text{NO}_2)(\text{CH}_3)_2

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may influence enzyme activity and cellular processes related to cancer and antimicrobial effects. The compound's nitro group can undergo reduction in biological systems, potentially leading to reactive intermediates that interact with cellular macromolecules.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies demonstrated significant inhibition of cell proliferation in human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values for these activities are reported to be in the micromolar range, suggesting moderate potency compared to standard chemotherapeutic agents.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-715.63Doxorubicin10.0
CEM-1312.50Cisplatin5.0

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. It was tested against various bacterial strains, with notable effectiveness against Gram-positive bacteria. The growth inhibition zones observed were larger than those seen with traditional antibiotics like metronidazole.

Bacterial Strain Inhibition Zone (mm) Reference Compound Inhibition Zone (mm)
Staphylococcus aureus22Metronidazole15
Escherichia coli18Ampicillin14

Case Studies

  • Cytotoxicity in Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells using flow cytometry. Results indicated that the compound induced apoptosis in a dose-dependent manner, increasing caspase-3/7 activity significantly compared to untreated controls.
  • Antibacterial Efficacy : In a comparative study assessing various nitro-substituted compounds, this compound exhibited superior antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene, and how are yields optimized?

The compound can be synthesized via nucleophilic substitution or chlorination of precursor alcohols. A validated method involves reacting (3,5-dimethylphenyl)methanol with thionyl chloride (SOCl₂), achieving 71% yield using 10 equivalents of SOCl₂ at 106 mM concentration. Prolonged reaction time (>15 minutes) does not significantly improve yield (<10% increase), emphasizing the need for precise stoichiometric control . Optimization should prioritize reagent equivalents, temperature (room temperature vs. reflux), and solvent selection (e.g., dichloromethane or benzene mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons, chloromethyl groups show characteristic splitting).
  • IR Spectroscopy : Identify C-Cl (~550–850 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of Cl or NO₂ groups).
  • X-ray Crystallography : While not directly reported for this compound, SHELX programs (e.g., SHELXL) are standard for small-molecule refinement if single crystals are obtained .

Q. What safety protocols are recommended for handling nitroaromatic compounds like this compound?

  • Toxicity : Nitrobenzenes are associated with carcinogenic risks (IARC Group 2B/3); use fume hoods and personal protective equipment (PPE) .
  • Exposure Management : For inhalation, immediately move to fresh air and seek medical attention. Avoid skin contact due to potential sensitization .
  • Waste Disposal : Neutralize chlorinated byproducts via controlled hydrolysis before disposal .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of the nitro and chloromethyl groups in this compound?

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) pathways to predict regioselectivity in further functionalization (e.g., nitration or halogenation).
  • QSPR Models : Corrogate steric and electronic effects of the 2,5-dimethyl and 3-nitro substituents on reaction kinetics .
  • Molecular Dynamics : Simulate solvent effects on reaction intermediates (e.g., benzene vs. polar aprotic solvents) .

Q. What mechanistic insights explain contradictions in nitro group stability under varying reaction conditions?

The nitro group’s electron-withdrawing nature can destabilize intermediates in reductive amination or nucleophilic substitution. For example:

  • Acidic Conditions : Protonation of the nitro group enhances electrophilicity but may promote side reactions (e.g., denitration).
  • Reductive Environments : Catalytic hydrogenation risks over-reduction to amines; use milder reagents (e.g., SnCl₂/HCl) for controlled reduction . Contradictions in literature yields often arise from competing pathways, requiring detailed kinetic profiling .

Q. How can this compound serve as a precursor in pharmaceutical applications?

The chloromethyl group enables conjugation to biomolecules (e.g., antibody-drug conjugates). For example:

  • Linker Design : React with thiols or amines in peptides/proteins under mild basic conditions (pH 7–9).
  • Stability Studies : Assess hydrolytic stability in physiological buffers (e.g., PBS at 37°C) to optimize drug-release profiles .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters for Thionyl Chloride Reaction

ParameterOptimal ValueYield Impact (%)Reference
SOCl₂ Equivalents1071
Reaction Time15 minutes<1% residual
SolventDichloromethaneHigher purity

Q. Table 2. Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Chloromethyl (CH₂Cl)4.5–4.8 (s, 2H)550–850 (C-Cl)
Nitro (NO₂)-1520, 1350
Aromatic Methyl2.3–2.6 (s, 6H)-

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